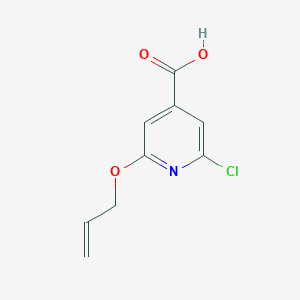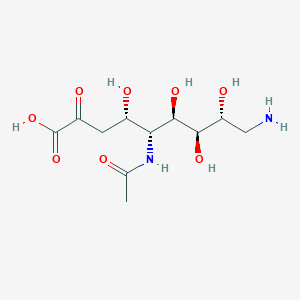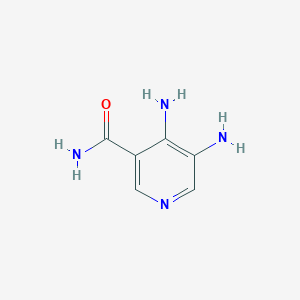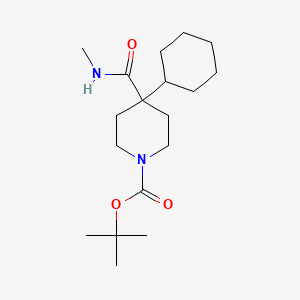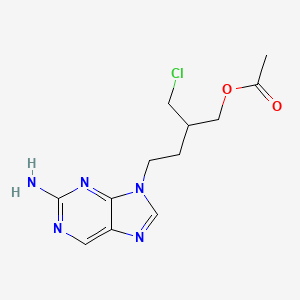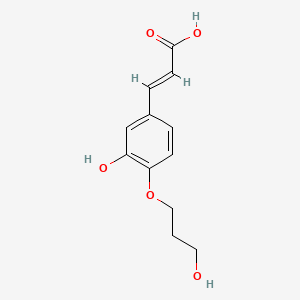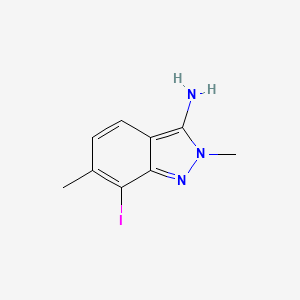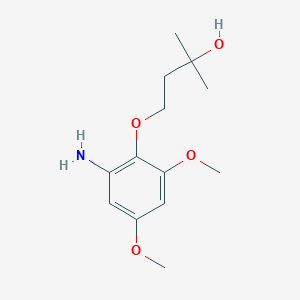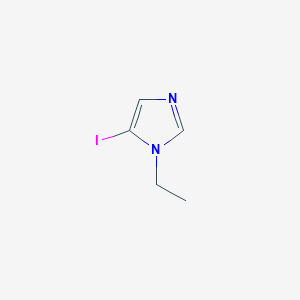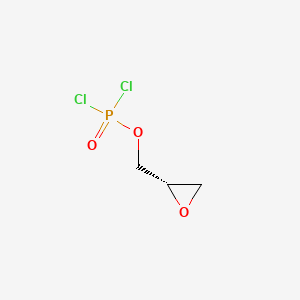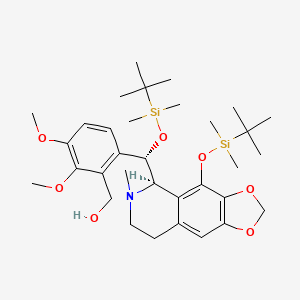
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is a synthetic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is particularly notable for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.
Vorbereitungsmethoden
The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction typically employs TBDMS chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . Industrial production methods follow similar routes but are optimized for scale, yield, and purity.
Analyse Chemischer Reaktionen
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The TBDMS groups can be selectively cleaved using fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) to yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is used extensively in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways involving opiate alkaloids.
Medicine: As a precursor in the synthesis of pharmacologically active compounds like Noscapine.
Industry: In the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol involves its role as a protecting group for hydroxyl functionalities. The TBDMS groups protect the hydroxyl groups from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .
Vergleich Mit ähnlichen Verbindungen
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is unique due to its dual TBDMS protection, which provides enhanced stability compared to other silyl-protected compounds. Similar compounds include:
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of alcohols.
tert-Butyldimethylsilyl hydroxylamine: Used in the synthesis of hydroxamic acids.
These compounds share the common feature of TBDMS protection but differ in their specific applications and stability profiles.
Eigenschaften
Molekularformel |
C33H53NO7Si2 |
|---|---|
Molekulargewicht |
631.9 g/mol |
IUPAC-Name |
[6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C33H53NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18,27,29,35H,16-17,19-20H2,1-13H3/t27-,29+/m1/s1 |
InChI-Schlüssel |
SDGOBMFAPXXEBQ-PXJZQJOASA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)CO)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)CO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


